![molecular formula C7H12F3N3O3 B13659293 N-Nitroso-3-aminopiperidine Trifluoroacetic Acid](/img/structure/B13659293.png)
N-Nitroso-3-aminopiperidine Trifluoroacetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitroso-3-aminopiperidine Trifluoroacetic Acid: is a chemical compound with the molecular formula C₅H₁₁N₃O·C₂HF₃O₂ and a molecular weight of 243.18 g/mol It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of a nitroso group (N=O) and an amino group (NH₂) attached to the piperidine ring
Vorbereitungsmethoden
The synthesis of N-Nitroso-3-aminopiperidine Trifluoroacetic Acid typically involves the nitrosation of 3-aminopiperidine. The reaction conditions often include the use of nitrosating agents such as sodium nitrite (NaNO₂) in the presence of an acid, such as hydrochloric acid (HCl), to facilitate the formation of the nitroso group. The resulting N-Nitroso-3-aminopiperidine is then reacted with trifluoroacetic acid (TFA) to yield the final product .
Analyse Chemischer Reaktionen
N-Nitroso-3-aminopiperidine Trifluoroacetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄).
Wissenschaftliche Forschungsanwendungen
N-Nitroso-3-aminopiperidine Trifluoroacetic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential mutagenic and carcinogenic properties.
Medicine: Research is ongoing to explore its effects on cellular processes and its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Nitroso-3-aminopiperidine Trifluoroacetic Acid involves its interaction with cellular components. The nitroso group can form reactive intermediates that interact with DNA, proteins, and other biomolecules, leading to various biological effects. The compound’s molecular targets include enzymes involved in DNA repair and cell cycle regulation. These interactions can result in mutagenesis, apoptosis, and other cellular responses .
Vergleich Mit ähnlichen Verbindungen
N-Nitroso-3-aminopiperidine Trifluoroacetic Acid can be compared with other nitrosamine compounds, such as:
N-Nitrosopiperidine: Similar in structure but lacks the amino group.
N-Nitrosodiethylamine: Contains two ethyl groups instead of the piperidine ring.
N-Nitrosomorpholine: Contains a morpholine ring instead of the piperidine ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H12F3N3O3 |
---|---|
Molekulargewicht |
243.18 g/mol |
IUPAC-Name |
1-nitrosopiperidin-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H11N3O.C2HF3O2/c6-5-2-1-3-8(4-5)7-9;3-2(4,5)1(6)7/h5H,1-4,6H2;(H,6,7) |
InChI-Schlüssel |
ZEYWJVSGERLXLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)N=O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.